molecular formula C20H22ClFN2O2 B4830950 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4830950
M. Wt: 376.8 g/mol
InChI Key: GCQMISXPVHRQEY-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of phenoxy and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-(4-fluorophenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or piperazino groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the piperazino group can modulate neurotransmitter activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE apart is its unique combination of phenoxy and piperazino groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c1-14-11-18(12-15(2)20(14)21)26-13-19(25)24-9-7-23(8-10-24)17-5-3-16(22)4-6-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQMISXPVHRQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 3
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2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

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